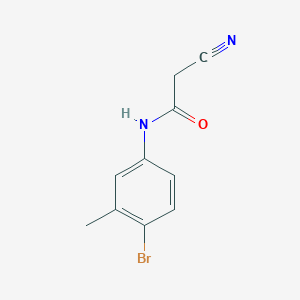
N-(4-bromo-3-methylphenyl)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromo-3-methylphenyl)-2-cyanoacetamide” is a chemical compound that belongs to the class of organic compounds known as amides. Amides are compounds that contain a carbonyl group (C=O) directly bonded to a nitrogen atom (N). In this case, the carbonyl group is bonded to a cyano group (-CN), and the nitrogen atom is bonded to a 4-bromo-3-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a planar amide group attached to a cyano group and a 4-bromo-3-methylphenyl group. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s reactivity and properties .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety using N-(4-bromo-3-methylphenyl)-2-cyanoacetamide derivatives, showcasing their potential as antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities, displaying promising results against various pathogens (Darwish et al., 2014).
Antitumor Activities
Another study explored the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a related compound, aiming to evaluate their antitumor activities. Most of these synthesized compounds showed high inhibitory effects on various human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010).
Anti-Diabetic Agents
A different study focused on the sequential conversion of indolyl butanoic acid into various derivatives, including 2-bromo-N-phenyl/arylacetamides, to test their antidiabetic potential via inhibition of the α-glucosidase enzyme. This research highlighted the low cytotoxicity and good to moderate inhibition potential of these compounds, suggesting their usability as lead molecules for further development into antidiabetic agents (Nazir et al., 2018).
Antifungal Activity
Another application is found in the evaluation of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including a derivative with a 4-bromophenyl group, for their broad-spectrum in vitro activity against potentially pathogenic yeasts and molds. The 4-bromophenyl derivative, closely related to the compound , was particularly effective, underscoring the potential for further experiments on animal infection and clinical studies (Buchta et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMOLYRPAKVCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-cyanoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

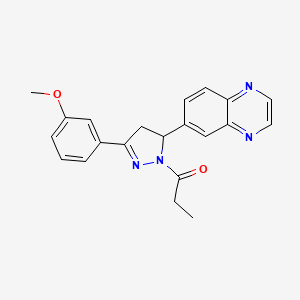
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2681887.png)
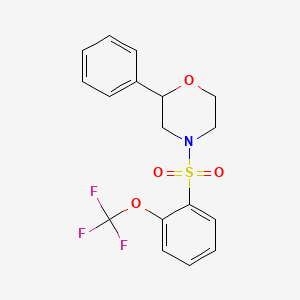
![N-(2-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681890.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681892.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681894.png)
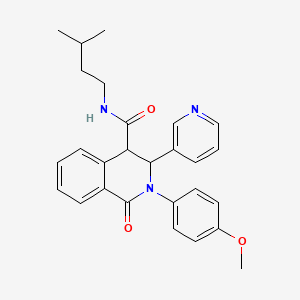
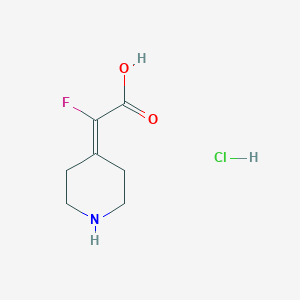
![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)

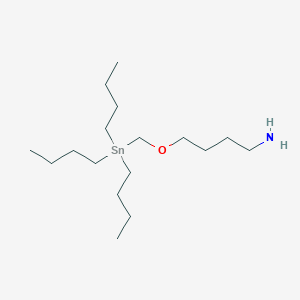
![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2681906.png)
![4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide](/img/structure/B2681908.png)